N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines adamantane, phosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. The initial step often includes the preparation of the adamantane-based phosphanyl precursor. This is followed by the introduction of the phenyl and tert-butylphenyl groups through a series of substitution reactions. The final step involves the incorporation of the sulfinamide group under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The phenyl and tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane and phosphanyl groups play a crucial role in binding to these targets, while the sulfinamide group modulates the compound’s activity. The pathways involved include inhibition of specific enzymes and disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4,4’-Di-tert-but
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Properties
Molecular Formula |
C42H60NOPS |
---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H60NOPS/c1-39(2,3)35-14-12-34(13-15-35)38(43(7)46(44)40(4,5)6)36-10-8-9-11-37(36)45(41-22-28-16-29(23-41)18-30(17-28)24-41)42-25-31-19-32(26-42)21-33(20-31)27-42/h8-15,28-33,38H,16-27H2,1-7H3 |
InChI Key |
JIYDYQJPJHTLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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